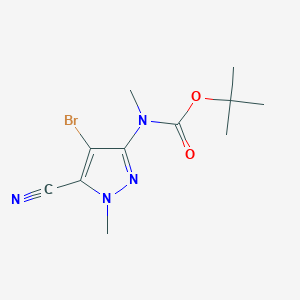

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate is a pharmaceutical intermediate compound. It is used in the synthesis of various drugs, including the anticancer prescription drug Lorlatinib . This compound is characterized by its complex structure, which includes a pyrazole ring substituted with bromine, cyano, and carbamate groups.

準備方法

The synthesis of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the bromine and cyano groups. The final step involves the formation of the carbamate group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, are employed to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

化学反応の分析

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include methanesulfonic acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including tert-butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, in anticancer therapies. Pyrazoles are known to exhibit inhibitory effects on various cancer cell lines due to their ability to interfere with cellular signaling pathways.

A notable case study demonstrated that compounds with similar structural features inhibited CDK9-mediated transcription, which is crucial for cancer cell proliferation. The presence of the bromo and cyano groups enhances the compound's binding affinity to target proteins, potentially leading to effective therapeutic agents against cancer .

2.2 Anti-inflammatory Properties

The pyrazole scaffold has also been associated with anti-inflammatory properties. Research indicates that derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. The compound's ability to interact with specific enzymes involved in inflammation makes it a candidate for further exploration in this domain .

Agrochemical Applications

3.1 Pesticide Development

The unique structural components of this compound suggest potential applications in agrochemicals, particularly as pesticides or herbicides. The cyano group can enhance the lipophilicity of the molecule, improving its penetration into plant systems.

A study focusing on similar pyrazole derivatives showed promising results in pest control efficacy, indicating that modifications to this compound could yield effective agricultural chemicals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring: Utilizing starting materials such as hydrazine derivatives.

- Introduction of Functional Groups: The bromine and cyano groups are incorporated through electrophilic substitution reactions.

- Carbamate Formation: The final step involves reacting the pyrazole derivative with tert-butyl isocyanate to form the carbamate linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Data Table: Comparison of Biological Activities

作用機序

The mechanism of action of tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. In the case of Lorlatinib, the compound inhibits the activity of anaplastic lymphoma kinase (ALK), a protein involved in the growth and spread of cancer cells. By inhibiting ALK, the compound helps to reduce the proliferation of cancer cells .

類似化合物との比較

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the bromine atom.

tert-Butyl (4-bromo-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate: Similar structure but lacks the cyano group.

The presence of the bromine and cyano groups in this compound makes it unique and contributes to its specific chemical and biological properties .

生物活性

tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)(methyl)carbamate, with the CAS number 1454848-24-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C12H17BrN4O2

- Molecular Weight : 329.19 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine and cyano group, contributing to its reactivity and biological profile.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including this compound. The presence of the cyano group has been linked to enhanced antifungal activity against various pathogens.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 12.5 | Fusarium oxysporum |

| Miconazole (control) | 25 | Fusarium oxysporum |

The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, comparable to the standard antifungal drug miconazole, which had an MIC of 25 µg/mL .

The mechanism underlying the antifungal activity is believed to involve interference with fungal cell wall synthesis and disruption of membrane integrity. The cyano group may enhance lipophilicity, allowing better penetration into fungal cells .

Study 1: Antifungal Efficacy

In a recent study published in MDPI, various pyrazole derivatives were screened for their antifungal activity. This compound was among the most active compounds tested against Fusarium oxysporum, showing significant growth inhibition at low concentrations .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives. It was found that modifications at the 4-position of the pyrazole ring, such as the presence of a bromine atom, significantly influenced biological activity. The study concluded that compounds with halogen and cyano substitutions exhibited enhanced antifungal properties compared to their unsubstituted counterparts .

特性

IUPAC Name |

tert-butyl N-(4-bromo-5-cyano-1-methylpyrazol-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN4O2/c1-11(2,3)18-10(17)15(4)9-8(12)7(6-13)16(5)14-9/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFUEQYTJWJJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NN(C(=C1Br)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。